molecular formula C17H12N4 B183470 3-Amino-5,6-diphenylpyridazine-4-carbonitrile CAS No. 70413-23-9

3-Amino-5,6-diphenylpyridazine-4-carbonitrile

Cat. No. B183470
CAS RN: 70413-23-9
M. Wt: 272.3 g/mol
InChI Key: BBKWQZHLENJDMJ-UHFFFAOYSA-N
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Description

3-Amino-5,6-diphenylpyridazine-4-carbonitrile, also known as DPP4C, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DPP4C belongs to the pyridazine family of compounds and has a unique chemical structure that makes it a promising candidate for various biomedical applications.

Scientific Research Applications

3-Amino-5,6-diphenylpyridazine-4-carbonitrile has been extensively studied for its potential applications as a drug candidate. It has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes, and their dysregulation has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

The mechanism of action of 3-Amino-5,6-diphenylpyridazine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of enzymes by binding to their active sites. 3-Amino-5,6-diphenylpyridazine-4-carbonitrile has been shown to have a high binding affinity for acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 3-Amino-5,6-diphenylpyridazine-4-carbonitrile may increase the levels of acetylcholine, which is a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
3-Amino-5,6-diphenylpyridazine-4-carbonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Amino-5,6-diphenylpyridazine-4-carbonitrile can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In vivo studies have shown that 3-Amino-5,6-diphenylpyridazine-4-carbonitrile can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 3-Amino-5,6-diphenylpyridazine-4-carbonitrile has also been shown to have anti-cancer properties by inhibiting the activity of tyrosinase, which is involved in melanin synthesis.

Advantages and Limitations for Lab Experiments

3-Amino-5,6-diphenylpyridazine-4-carbonitrile has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a unique chemical structure that makes it a promising candidate for various biomedical applications. However, 3-Amino-5,6-diphenylpyridazine-4-carbonitrile also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-Amino-5,6-diphenylpyridazine-4-carbonitrile. One area of interest is the development of 3-Amino-5,6-diphenylpyridazine-4-carbonitrile derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 3-Amino-5,6-diphenylpyridazine-4-carbonitrile and its potential targets. 3-Amino-5,6-diphenylpyridazine-4-carbonitrile may also have applications in other areas, such as catalysis and materials science, which could be explored in future research.
Conclusion
In conclusion, 3-Amino-5,6-diphenylpyridazine-4-carbonitrile is a promising compound with potential applications in drug discovery and development. Its unique chemical structure and inhibitory activity against various enzymes make it a promising candidate for various biomedical applications. Further research is needed to fully understand the mechanism of action of 3-Amino-5,6-diphenylpyridazine-4-carbonitrile and its potential targets.

Synthesis Methods

The synthesis of 3-Amino-5,6-diphenylpyridazine-4-carbonitrile involves the reaction of 3-amino-5,6-diphenylpyridazine-4-carbaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the final product. The yield of the reaction is typically around 50%, and the purity can be improved through recrystallization.

properties

CAS RN

70413-23-9

Molecular Formula

C17H12N4

Molecular Weight

272.3 g/mol

IUPAC Name

3-amino-5,6-diphenylpyridazine-4-carbonitrile

InChI

InChI=1S/C17H12N4/c18-11-14-15(12-7-3-1-4-8-12)16(20-21-17(14)19)13-9-5-2-6-10-13/h1-10H,(H2,19,21)

InChI Key

BBKWQZHLENJDMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)N)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)N)C#N

Other CAS RN

70413-23-9

Origin of Product

United States

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